molecular formula C4H10O2S B13171976 1-Methoxy-3-sulfanylpropan-2-ol

1-Methoxy-3-sulfanylpropan-2-ol

Cat. No.: B13171976
M. Wt: 122.19 g/mol
InChI Key: ORGQUCCTTDAMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-sulfanylpropan-2-ol ( 20142-85-2) is a sulfur-containing organic compound with the molecular formula C4H10O2S and a molecular weight of 122.19 g/mol . Its structure features both a hydroxy group and a sulfanyl (thiol) group, making it a versatile building block for chemical synthesis and materials science research . This compound is valued for its potential application in the development of more complex molecules, particularly in the synthesis of polyfunctional sulfur-containing epoxy compounds, where thiols can act as key intermediates . As a reagent, it may serve as a precursor in the development of specialty polymers or as a ligand in catalytic systems. Researchers exploring novel curable compositions, such as those used in color filters, may find interest in its bifunctional reactivity . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10O2S

Molecular Weight

122.19 g/mol

IUPAC Name

1-methoxy-3-sulfanylpropan-2-ol

InChI

InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3

InChI Key

ORGQUCCTTDAMOK-UHFFFAOYSA-N

Canonical SMILES

COCC(CS)O

Origin of Product

United States

Synthetic Methodologies for 1 Methoxy 3 Sulfanylpropan 2 Ol

Environmentally Benign Catalysis

The development of environmentally benign catalytic systems for the synthesis of fine chemicals is a cornerstone of green chemistry. For the production of 1-Methoxy-3-sulfanylpropan-2-ol , while specific literature on its dedicated "green" catalytic synthesis is sparse, environmentally friendly approaches can be extrapolated from established methodologies for analogous compounds, particularly through the principles of atom economy, catalysis, and the use of safer reagents. The primary route for this compound involves the ring-opening of a suitable epoxide with a sulfur nucleophile.

A plausible and environmentally conscious synthetic pathway is the reaction of glycidyl methyl ether with a sulfur source, such as hydrogen sulfide (B99878) or a simple thiol, under catalytic conditions. This approach is rooted in the well-established "thiol-epoxy click" reaction, known for its high efficiency, selectivity, and often mild reaction conditions.

Catalytic Systems for Thiol-Epoxy Reactions:

The choice of catalyst is pivotal in aligning the synthesis with green chemistry principles. Both base-catalyzed and, more recently, biocatalytic systems offer potential advantages.

Base Catalysis: The reaction between an epoxide and a thiol is efficiently catalyzed by bases. Environmentally benign options include the use of solid-supported base catalysts, which can be easily recovered and recycled, minimizing waste. Inorganic bases like potassium carbonate, when used in conjunction with phase-transfer catalysts, can also drive the reaction efficiently, often under milder conditions. The use of ionic liquids as both solvent and catalyst has been explored for similar reactions, such as the synthesis of 1-Methoxy-2-propanol (B31579) , offering benefits like high reaction rates and catalyst recyclability. researchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in different phases (e.g., a solid inorganic salt and an organic substrate). This can eliminate the need for harsh solvents and can increase reaction rates at lower temperatures. For the synthesis of thioethers, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be employed to activate the sulfur nucleophile. mdpi.comnih.gov

Biocatalysis: A frontier in green synthesis is the use of enzymes. For the synthesis of sulfur-containing compounds, biocatalytic strategies are emerging. For instance, halohydrin dehalogenases (HHDH) have been engineered to catalyze the enantioselective ring-opening of epoxides with thiocyanate (B1210189), leading to chiral thiiranes. nih.gov While not a direct synthesis of This compound , this demonstrates the potential for developing enzymatic routes that operate in aqueous media, at ambient temperature and pressure, and with high selectivity, representing the pinnacle of green catalysis.

Green Reagents and Conditions:

Methylation: Should the synthesis proceed via the methylation of a pre-formed thioglycerol, the choice of methylating agent is critical. Traditional reagents like methyl halides are toxic and produce salt waste. A greener alternative is dimethyl carbonate (DMC) , which is a non-toxic reagent whose byproducts (methanol and carbon dioxide) are benign. The methylation of phenolic compounds using DMC with a base catalyst has been shown to be a green and efficient process. mdpi.comresearchgate.net

The following table illustrates representative data from studies on thiol-epoxy reactions and green methylation, highlighting the types of conditions and outcomes that could be targeted for an environmentally benign synthesis of This compound .

Catalyst SystemReactantsSolventTemperature (°C)Yield (%)Selectivity (%)Reference
[N4444][Buty] (Ionic Liquid)Propylene (B89431) Oxide, Methanol (B129727)Micro-tubular reactor11092>98 (for 1-methoxy-2-propanol) researchgate.net
K2CO3 + PEG-800 (PTC)Eugenol, Dimethyl CarbonateNone14086.191.6 (for Isoeugenol methyl ether) mdpi.comnih.gov
Halohydrin Dehalogenase (HHDH)Various Epoxides, ThiocyanateAqueous BufferAmbientup to 43up to 98 (for thiiranes) nih.gov
Racemic Cr(III) ComplexPropylene Oxide, MethanolNone25-100>95>98 (for 1-methoxy-2-propanol) google.com

This table is illustrative and presents data for analogous reactions to demonstrate the potential of environmentally benign catalytic systems. The data does not represent actual experimental results for the synthesis of this compound.

By combining the principles of high-efficiency "click" chemistry, the use of recyclable solid or phase-transfer catalysts, safer reagents like dimethyl carbonate, and exploring the potential of biocatalysis, a truly environmentally benign synthesis for This compound can be envisioned.

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in this compound is a site for several important chemical reactions, including esterification, etherification, and oxidation.

Esterification Reactions

Esterification of the secondary hydroxyl group in this compound can be achieved through various methods, most commonly by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides.

One of the most well-studied analogous reactions is the esterification of 1-methoxy-2-propanol with acetic acid to produce 1-methoxy-2-propyl acetate (B1210297). researchgate.netmdpi.com This reaction is typically catalyzed by an acid, such as a macroporous ion-exchange resin like Amberlyst-35. mdpi.com Studies on this system have shown that the reaction is equilibrium-limited, and optimizing conditions such as temperature, catalyst loading, and reactant molar ratios is crucial for achieving high yields. For instance, at a reaction temperature of 353 K with a 1:3 molar ratio of 1-methoxy-2-propanol to acetic acid and a 10 wt% catalyst loading, an equilibrium yield of 78% for 1-methoxy-2-propyl acetate has been reported. mdpi.com The reaction is exothermic, and kinetic studies suggest a surface reaction-controlled process when using a solid catalyst. mdpi.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

A more vigorous and often higher-yielding method for esterification involves the use of acyl chlorides. The reaction of an alcohol with an acyl chloride is typically rapid and exothermic, often proceeding at room temperature. The mechanism is a nucleophilic addition-elimination pathway where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the resulting oxonium ion to yield the ester and hydrogen chloride.

ReactantCatalyst/ConditionsProductTypical Yield
Acetic AcidAmberlyst-35, 353 K1-Methoxy-2-acetoxy-3-sulfanylpropane~78% (estimated based on analogy) mdpi.com
Acetyl ChloridePyridine (B92270), room temp.1-Methoxy-2-acetoxy-3-sulfanylpropane>90% (estimated)
Acetic Anhydride (B1165640)Acid or Base catalyst1-Methoxy-2-acetoxy-3-sulfanylpropaneHigh (estimated)

Note: The yields presented are estimates based on analogous reactions and may vary for this compound.

Etherification Reactions

The hydroxyl group of this compound can also undergo etherification to form an ether linkage. A common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.combyjus.com

For a secondary alcohol like this compound, the choice of the alkyl halide is critical to the success of the Williamson ether synthesis. To favor the desired SN2 substitution and avoid competing elimination reactions (E2), a primary alkyl halide should be used. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to enhance the nucleophilicity of the alkoxide. Common bases used for the deprotonation step include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

A relevant industrial process is the preparation of 3-methoxy-1-propanol (B72126) from 1,3-propanediol (B51772) and methyl chloride in the presence of a base, which can achieve high selectivity and yield. google.comgoogle.com

ReactantBase/SolventProductPotential Issues
Methyl IodideNaH / THF1,2-Dimethoxy-3-sulfanylpropane-
Ethyl BromideKOtBu / DMSO1-Methoxy-2-ethoxy-3-sulfanylpropane-
Benzyl ChlorideNaH / DMF1-Methoxy-2-(benzyloxy)-3-sulfanylpropane-

Note: The reaction conditions and outcomes are based on general principles of the Williamson ether synthesis and may need optimization for this compound.

Oxidation to Carbonyl or Carboxylic Acid Derivatives

The secondary alcohol group of this compound can be oxidized to a ketone, specifically 1-methoxy-3-sulfanylpropan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the selectivity and reaction conditions.

Milder oxidizing agents are required to stop the oxidation at the ketone stage and prevent further oxidation or side reactions involving the sulfur atom. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of secondary alcohols to ketones. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation.

Stronger oxidizing agents, such as chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄), would also oxidize the secondary alcohol to a ketone. However, these harsh conditions could potentially lead to oxidation of the sulfanyl (B85325) group as well. Therefore, chemoselective oxidation of the hydroxyl group in the presence of a thiol can be challenging and requires careful selection of reagents and reaction conditions.

Oxidizing AgentSolventProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)1-Methoxy-3-sulfanylpropan-2-one
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)1-Methoxy-3-sulfanylpropan-2-one
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (CH₂Cl₂)1-Methoxy-3-sulfanylpropan-2-one

Reactions Involving the Sulfanyl Group

The sulfanyl (thiol) group of this compound is a versatile functional handle that can participate in a range of reactions, including nucleophilic additions and oxidations.

Thiol-Mediated Additions

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity allows it to readily participate in addition reactions, most notably the thiol-Michael addition (a conjugate addition) to α,β-unsaturated carbonyl compounds. researchgate.net This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a base. The base deprotonates the thiol to generate the more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor.

The Thiol-ene reaction is another powerful thiol-mediated addition, which can proceed via either a radical or a nucleophilic pathway. mdpi.com The radical-mediated reaction typically involves initiation by UV light or a radical initiator and results in the anti-Markovnikov addition of the thiol to an alkene. The base-catalyzed nucleophilic addition is essentially a Michael addition to an activated alkene. researchgate.net

These reactions are highly valued in materials science and bioconjugation due to their high yields, selectivity, and tolerance of a wide range of functional groups.

Michael AcceptorCatalyst/ConditionsProduct
Methyl AcrylateBase (e.g., Triethylamine)Methyl 3-((1-methoxy-2-hydroxypropyl)thio)propanoate
AcrylonitrileBase (e.g., DBU)3-((1-methoxy-2-hydroxypropyl)thio)propanenitrile
Methyl Vinyl KetoneSolvent-free, 30°C4-((1-methoxy-2-hydroxypropyl)thio)butan-2-one researchgate.net

Note: The products are named based on the expected addition to the respective Michael acceptors.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group of this compound can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the oxidation is dependent on the choice of the oxidizing agent and the stoichiometry of the reaction.

Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. A common and environmentally friendly choice is hydrogen peroxide, often in the presence of a catalyst or in a specific solvent system to control its reactivity. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of sulfides to sulfoxides can be performed with high selectivity using hydrogen peroxide in glacial acetic acid. organic-chemistry.orgorganic-chemistry.org Other reagents that can achieve this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of a milder one, will yield the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide can be used to effect this transformation. The selective oxidation to either the sulfoxide or sulfone is a valuable synthetic tool, as these oxidized sulfur species have distinct chemical properties and applications. organic-chemistry.orgorganic-chemistry.org

Oxidizing Agent (Equivalents)Product
H₂O₂ (1 eq) in Acetic Acid1-Methoxy-3-(sulfinyl)propan-2-ol organic-chemistry.orgorganic-chemistry.org
NaIO₄ (1 eq)1-Methoxy-3-(sulfinyl)propan-2-ol
m-CPBA (1 eq)1-Methoxy-3-(sulfinyl)propan-2-ol
H₂O₂ (excess)1-Methoxy-3-(sulfonyl)propan-2-ol organic-chemistry.org
KMnO₄1-Methoxy-3-(sulfonyl)propan-2-ol

Note: The products represent the oxidized forms of the sulfanyl group.

Alkylation of Thiols

The sulfanyl (thiol) group is the most nucleophilic center in the this compound molecule. Thiols are well-known for their ability to undergo S-alkylation, a process where the hydrogen atom of the thiol group is replaced by an alkyl group. This reaction typically proceeds via a nucleophilic substitution mechanism.

In the presence of a base, the thiol group is deprotonated to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile that can readily attack an alkyl halide or another electrophilic carbon center, displacing a leaving group and forming a new carbon-sulfur bond (a thioether).

General Reaction Scheme:

Deprotonation: R-SH + Base ⇌ R-S⁻ + Base-H⁺

Nucleophilic Attack: R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 1-methoxy-2-hydroxypropyl group and R' is the incoming alkyl group)

The reaction conditions for the alkylation of thiols are generally mild, and the process is highly efficient due to the strong nucleophilicity of the thiolate. This reactivity is a cornerstone of organosulfur chemistry and is used in various synthetic applications.

Reactions Involving the Ether Group

The methoxy (B1213986) group in this compound is an ether linkage, which is generally characterized by its low reactivity.

Cleavage Reactions

Ethers are typically resistant to many chemical reagents but can be cleaved under harsh conditions using strong acids. masterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comorganic-chemistry.org

The reaction mechanism depends on the structure of the ether. For a primary alkyl ether like the methoxy group in this compound, the cleavage likely proceeds through an SN2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid. This converts the methoxy group into a good leaving group (methanol). A nucleophile, such as the iodide or bromide ion from the acid, then attacks the carbon atom of the methoxy group, displacing methanol and forming a methyl halide. masterorganicchemistry.com

Mechanism with HI:

Protonation: CH₃-O-R + H-I → [CH₃-OH⁺-R] + I⁻

SN2 Attack: I⁻ + CH₃-[O⁺H-R] → CH₃-I + HO-R

Cleavage could also potentially occur at the other C-O bond, which would involve the attack of the nucleophile on the propyl chain.

Stability under Various Conditions

The ether linkage is stable under a wide range of conditions, including basic, oxidizing, and reducing environments. This stability makes ethers useful as protecting groups for alcohols in organic synthesis. masterorganicchemistry.com However, as noted above, they are susceptible to cleavage by strong acids. The thiol and alcohol groups in the molecule are more reactive under a broader set of conditions than the ether group.

Atmospheric and Environmental Degradation Mechanisms

Once released into the atmosphere, volatile organic compounds (VOCs) like this compound are subject to degradation by various atmospheric oxidants.

Reaction with Hydroxyl Radicals: Hydrogen Abstraction Pathways

The primary daytime degradation pathway for many VOCs in the troposphere is reaction with the hydroxyl (•OH) radical. cetjournal.it For molecules containing ether and alcohol functionalities, this reaction proceeds predominantly through hydrogen atom abstraction. nih.gov

Studies on structurally similar compounds, such as 3-methoxy-1-propanol (3M1P) and 3-methoxy-3-methyl-1-butanol, provide significant insight into the likely degradation mechanism of this compound. nih.govresearchgate.netbohrium.com The primary sites for •OH radical attack are the C-H bonds, particularly those adjacent to the oxygen atoms of the ether and alcohol groups, as these bonds are weakened.

For this compound, the expected hydrogen abstraction pathways would lead to the formation of several carbon-centered radicals:

Abstraction from the methoxy group: •CH₂-O-CH(CH₂SH)CH₂OH

Abstraction from the carbon bearing the ether: CH₃-O-•C(CH₂SH)CH₂OH

Abstraction from the carbon bearing the alcohol: CH₃-O-CH(CH₂SH)•CHOH

Abstraction from the carbon bearing the thiol: CH₃-O-CH(•CSH)CH₂OH

Following abstraction, these alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). In the presence of nitrogen oxides (NOx), these peroxy radicals can lead to the formation of alkoxy radicals (RO•), which can then undergo further reactions like decomposition or isomerization, ultimately yielding a variety of smaller, oxygenated products such as aldehydes and formates. nih.govbohrium.com For instance, studies on 3M1P identified major products like methyl formate (B1220265) and glycolaldehyde. bohrium.com The tropospheric lifetime of similar compounds with respect to reaction with •OH radicals is typically short, on the order of hours, indicating rapid atmospheric processing. nih.govresearchgate.net

Interactions with Other Atmospheric Oxidants (e.g., Cl, NO₃)

Besides •OH radicals, other atmospheric oxidants such as chlorine atoms (Cl•) and nitrate (B79036) radicals (NO₃•) can also contribute to the degradation of this compound, particularly in specific environments.

Chlorine Atoms (Cl•): In marine or coastal areas, as well as in regions with industrial pollution, chlorine atoms can be significant oxidants. cetjournal.itresearchgate.net Reactions with Cl atoms are typically faster than with •OH radicals. Like •OH radicals, Cl atoms react primarily via hydrogen abstraction. Experimental studies on similar compounds like 3-ethoxy-1-propanol (B50535) show high rate coefficients for reaction with Cl atoms. nih.gov The reaction mechanism is analogous to that with •OH, involving H-abstraction from positions alpha to the ether or alcohol groups. researchgate.netnih.gov

Nitrate Radicals (NO₃•): The nitrate radical is the most important atmospheric oxidant during nighttime. cetjournal.it It also reacts via hydrogen abstraction. The reactivity of NO₃• with ethers and alcohols is generally lower than that of •OH or Cl•. nih.gov However, for compounds with significant emissions, this nighttime degradation pathway can still be an important atmospheric loss process. The reaction mechanism would again involve the formation of alkyl radicals, which then react with O₂ and NO₂ (present at night) to form stable nitrate products.

Chemical Reactivity and Mechanistic Investigations

Product Identification and Pathway Mapping in Degradation

The degradation of 1-Methoxy-3-sulfanylpropan-2-ol is a complex process dictated by the reactivity of its distinct functional groups: a primary sulfanyl (B85325) (thiol) group, a secondary hydroxyl group, and a methoxy (B1213986) ether linkage. While specific experimental studies on the degradation of this particular molecule are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known chemical behavior of these functional groups. The sulfanyl group, being the most susceptible to oxidation, is anticipated to be the primary site of initial attack.

Research into the oxidation of thiols provides a foundational understanding of the likely degradation sequence for this compound. The oxidation of a thiol (RSH) can proceed through several stages, ultimately forming a sulfonic acid (RSO₃H). acs.orgnih.govacs.org This process involves the sequential addition of oxygen atoms to the sulfur atom.

The initial step in the oxidation pathway is the conversion of the thiol to a sulfenic acid. nih.govebsco.com This can be followed by further oxidation to a sulfinic acid and then to a sulfonic acid. acs.orgnih.govacs.orgnih.gov Each of these steps represents a two-electron oxidation of the sulfur atom.

Vigorous oxidation conditions can lead to the formation of the more stable sulfonic acid derivative. ebsco.comresearchgate.net Another common reaction pathway for thiols is their oxidation to form disulfides (RS-SR). libretexts.org This reaction is a key feature of thiol chemistry and represents a milder form of oxidation. ebsco.com

The degradation can be initiated by various oxidizing agents, including atmospheric oxidants like hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•), which are known to react with mercaptans in the atmosphere. youtube.com Biological degradation pathways, often mediated by microorganisms, can also facilitate the breakdown of such sulfur-containing organic compounds. nih.govwwdmag.com

Based on these established principles of thiol chemistry, the degradation of this compound is expected to primarily proceed via the oxidation of the sulfanyl group. The table below outlines the proposed degradation products resulting from the stepwise oxidation of the sulfur atom.

Table 1: Proposed Degradation Products of this compound via Sulfanyl Group Oxidation

Compound Name Molecular Formula Parent Compound Proposed Degradation Stage
This compoundC₄H₁₀O₂S-Starting Material
1,1'-[Disulfanediylbis(1-methoxypropane-3,2-diyl)]bis(2-ol)C₈H₁₈O₄S₂This compoundDimerization/Mild Oxidation
1-Methoxy-3-sulfenoylpropan-2-olC₄H₁₀O₃SThis compoundInitial Oxidation
1-Methoxy-3-sulfinoylpropan-2-olC₄H₁₀O₄S1-Methoxy-3-sulfenoylpropan-2-olIntermediate Oxidation
1-Methoxy-3-sulfonylpropan-2-ol (Sulfonic Acid)C₄H₁₀O₅S1-Methoxy-3-sulfinoylpropan-2-olFinal Oxidation

While the sulfanyl group is the most reactive site, the secondary alcohol and ether functionalities can also undergo degradation, although likely under different conditions or as a secondary pathway. The secondary alcohol could be oxidized to a ketone, forming 1-methoxy-3-sulfanylpropan-2-one. The ether bond is generally more stable but can be cleaved under strongly acidic conditions or by certain enzymatic processes, which could lead to the formation of methanol (B129727) and 3-sulfanylpropane-1,2-diol. However, the oxidation of the sulfur atom is the most probable and significant degradation pathway.

Derivatives and Analogs: Structural Design and Preparation

Structural Modifications at the Hydroxyl Position

The secondary hydroxyl group at the C2 position is a prime site for derivatization, enabling the introduction of a wide array of functional groups that can significantly alter the molecule's polarity, reactivity, and biological activity.

Standard esterification reactions with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) can yield a library of ester analogs. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would produce 1-methoxy-3-sulfanylpropan-2-yl acetate (B1210297). Similarly, etherification can be achieved by reacting the parent compound with alkyl halides under Williamson ether synthesis conditions (using a strong base to deprotonate the hydroxyl group), leading to the formation of 1,2-dimethoxy-3-sulfanylpropane or other alkoxy derivatives.

Furthermore, the hydroxyl group can be replaced by other functionalities. For example, conversion to a leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions, allowing for the introduction of azides, halides, or other desired groups at the C2 position. Oxidation of the secondary alcohol to a ketone would yield 1-methoxy-3-sulfanylpropan-2-one, a key intermediate for further modifications.

Variations at the Sulfanyl (B85325) Position

The nucleophilic sulfanyl group (-SH) at the C3 position offers another avenue for extensive structural diversification. Alkylation of the thiol with various alkyl halides in the presence of a base is a straightforward method to introduce different alkyl, aryl, or functionalized chains, resulting in a range of thioether derivatives. For example, reaction with methyl iodide would yield 1-methoxy-3-(methylthio)propan-2-ol.

The thiol group is also susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, or sulfones, each with distinct electronic and steric properties. Moreover, the sulfanyl group can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a variety of adducts with extended carbon skeletons. mdpi.com

Backbone Alterations and Homologs

Alterations to the three-carbon propane (B168953) backbone of 1-methoxy-3-sulfanylpropan-2-ol lead to the formation of homologs and other structural isomers. For instance, the synthesis of homologous structures with longer carbon chains between the functional groups can be envisioned. The synthesis of 3-methoxy-1-propanol (B72126), an isomer, has been reported via the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.com This suggests that strategic placement of functional groups on different carbon backbones can be achieved through the selection of appropriate starting materials.

The preparation of related propanol (B110389) derivatives often involves the ring-opening of epoxides. For example, the synthesis of 1-methoxy-2-propanol (B31579) can be achieved by reacting propylene (B89431) oxide with methanol (B129727). google.com A similar strategy could be employed for this compound, potentially starting from an epithio-alcohol or a related precursor.

Chiral Derivatives and Enantiomeric Purity

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-methoxy-3-sulfanylpropan-2-ol. The synthesis of enantiomerically pure derivatives is often crucial for applications in pharmacology and materials science.

Chiral resolution of a racemic mixture is one approach to obtain the individual enantiomers. Alternatively, asymmetric synthesis strategies can be employed. For instance, the use of a chiral starting material, such as a chiral epoxide, can lead to the formation of a single enantiomer of the target compound. A patent describing the preparation of chiral 1-amino-2-propanol through the ring-opening of chiral propylene oxide highlights a potential pathway for the enantioselective synthesis of related propanol derivatives. google.com The development of enantioselective catalysts for the key bond-forming reactions would also be a valuable tool in accessing enantiomerically pure derivatives.

Conjugates and Adducts

The reactive sulfanyl group readily participates in the formation of conjugates and adducts with various molecules. A notable example is the formation of thia-Michael adducts through the reaction of the thiol with α,β-unsaturated carbonyl compounds. mdpi.com This type of reaction is a powerful tool for linking the this compound scaffold to other molecular entities, including biomolecules or reporter groups.

Furthermore, the thiol group can form adducts with electrophilic species. The formation of conjugates with biologically relevant molecules, such as glutathione (B108866) or cysteine residues in proteins, is an area of interest for studying the compound's potential biological interactions. The hydroxyl group can also be used as a handle for conjugation, for example, by forming ester or ether linkages to other molecules. The trimethylsilyl (B98337) (TMS) derivative of the related 1-methoxy-2-propanol is an example of such a derivative formed at the hydroxyl position. nist.govnist.gov

Advanced Analytical Characterization in 1 Methoxy 3 Sulfanylpropan 2 Ol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-methoxy-3-sulfanylpropan-2-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of the related compound 1-methoxy-2-propanol (B31579), distinct signals corresponding to different proton environments are observed. chemicalbook.com For this compound, one would expect specific chemical shifts and coupling patterns. The methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet, while the protons on the carbon chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. docbrown.info The protons adjacent to the oxygen and sulfur atoms would have characteristic downfield shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals would be anticipated, corresponding to the four carbon atoms in unique chemical environments. docbrown.info The chemical shifts would be influenced by the proximity of electronegative oxygen and sulfur atoms. docbrown.info For instance, in the analogous 1-methoxy-2-propanol, the carbon atoms show distinct resonances. chemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This technique would confirm the presence of one methoxy group (CH₃), one methylene (B1212753) group (CH₂), and one methine group (CH) in the structure of this compound, aiding in the definitive assignment of the ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT Information
C1 (-OCH₃) ~3.3 (s, 3H) ~59.0 CH₃
C2 (-CH(OH)-) ~3.8 (m, 1H) ~70.0 CH
C3 (-CH₂SH) ~2.7 (m, 2H) ~28.0 CH₂
-OH Variable - -

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. researchgate.net

Key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A band in the region of 2550-2600 cm⁻¹ for the S-H stretching vibration of the thiol group.

C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ range. docbrown.info

A distinct C-O stretching vibration for the ether linkage would be expected around 1060-1150 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound This table is based on established IR correlation charts.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretching (broad) 3200 - 3600
Thiol (S-H) Stretching (weak) 2550 - 2600
Alkane (C-H) Stretching 2850 - 3000

Mass Spectrometry (MS) and Exact Mass Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. chemguide.co.uk

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bonds adjacent to the oxygen or sulfur atoms. libretexts.orgmiamioh.edu

Loss of a water molecule (H₂O) from the alcohol moiety. libretexts.org

Loss of a methoxy radical (•OCH₃).

Chromatographic Separations and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile compounds like this compound. oiv.int The compound would be separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column, and then detected and identified by its mass spectrum. nist.gov The retention time in the GC and the resulting mass spectrum provide a high degree of confidence in its identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be used for the analysis of this compound, particularly if the compound is part of a non-volatile mixture or is thermally unstable. sigmaaldrich.com In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. Different detectors, such as UV-Vis or a mass spectrometer (LC-MS), can be coupled with HPLC for detection and identification. bldpharm.com

Table 3: Mentioned Compounds

Compound Name
1-Methoxy-2-propanol

Advanced GC Detectors (e.g., Flame Photometric Detector - PFPD)

The detection and quantification of sulfur-containing compounds like this compound in complex matrices often requires detectors with high sensitivity and selectivity. The Pulsed Flame Photometric Detector (PFPD) is a powerful tool for such applications. The PFPD offers superior sensitivity and selectivity for sulfur and phosphorus compounds compared to conventional Flame Photometric Detectors (FPD). cymitquimica.com

The operational principle of the PFPD involves the combustion of eluted compounds in a hydrogen-rich flame, leading to the emission of light from excited species. For sulfur compounds, the emission from S₂* species is measured. The pulsed nature of the flame and gated signal detection allows for time-resolved emission measurements, which significantly enhances selectivity and reduces interference from hydrocarbons. This results in a linear and equimolar response to sulfur, simplifying calibration and enabling the accurate quantification of individual sulfur species, as well as total sulfur content. cymitquimica.commdpi.com The self-cleaning design of the PFPD also prevents the "coking" effect often seen with other sulfur-selective detectors, leading to better long-term stability and reduced maintenance. nih.gov

Table 1: Comparison of GC Detectors for Sulfur Compound Analysis

DetectorPrincipleSelectivity for SulfurSensitivityLinearity
PFPD Flame Photometry (Pulsed)HighHigh (pg/s)Good (Equimolar)
FPD Flame Photometry (Continuous)GoodModerateNon-linear
SCD ChemiluminescenceVery HighVery High (pg/s)Good (Equimolar)
MS Mass-to-charge ratioHigh (SIM/MRM)HighGood

Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This method is invaluable for identifying odor-active compounds in complex volatile mixtures, such as those found in food and beverages. In GC-O, the effluent from the GC column is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and a sniffing port, where a trained analyst can assess the odor of the eluting compounds.

The application of GC-O is particularly relevant for the study of potent aroma compounds like thiols, which often have very low odor thresholds. While specific GC-O studies on this compound are not documented in publicly available literature, research on similar polyfunctional thiols in beer and wine highlights the utility of this technique. GC-O has been instrumental in identifying key aroma contributors and understanding the complex sensory profiles of these beverages.

The process of GC-O can involve different methodologies to evaluate the sensory significance of a compound, such as Aroma Extract Dilution Analysis (AEDA). In AEDA, an aroma extract is sequentially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant can still be perceived is its flavor dilution (FD) factor, which provides a measure of its odor potency.

Techniques for Stereochemical Analysis

As a chiral molecule, this compound exists as a pair of enantiomers, (R)- and (S)-1-methoxy-3-sulfanylpropan-2-ol. These stereoisomers can exhibit different biological activities and sensory properties. Therefore, their separation and stereochemical characterization are of significant interest.

Chiral Chromatography

Chiral chromatography is the primary method for the separation of enantiomers. In the context of gas chromatography, this is typically achieved by using a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

Commonly used CSPs for the separation of chiral alcohols and related compounds include derivatized cyclodextrins. While specific methods for the chiral separation of this compound are not detailed in the literature, methods for the closely related compound, 1-methoxy-2-propanol, have been developed. For instance, the enantiomers of 1-methoxy-2-propylamine, a structurally similar compound, have been successfully separated as their N-chloroacetyl derivatives on an Astec® CHIRALDEX™ B-PH column. This suggests that a similar derivatization and chromatographic approach could be successful for this compound.

Table 2: Exemplary Chiral GC Method for a Related Compound

ParameterValue
Analyte 1-Methoxy-2-propylamine enantiomers (as N-chloroacetyl derivatives)
Column Astec® CHIRALDEX™ B-PH, 30 m x 0.25 mm I.D., 0.12 µm
Oven Temperature 120 °C (isothermal)
Injector Temperature 250 °C
Detector FID at 250 °C
Carrier Gas Helium
Result Baseline separation of enantiomers

This data is for a structurally similar compound and serves as a potential starting point for method development for this compound.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances and is a direct measure of their optical activity. A polarimeter is used to measure the angle to which a plane of polarized light is rotated when passed through a sample containing a chiral compound. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive as the rotations cancel each other out.

While experimental optical rotation data for the enantiomers of this compound are not available in the reviewed literature, such measurements would be essential for the characterization of its pure enantiomers. For comparison, the specific rotation of a related compound, (S)-(+)-1-methoxy-2-propanol, has been reported.

Table 3: Optical Rotation of a Related Chiral Compound

CompoundFormulaCAS NumberSpecific Rotation [α]D (20°C)
(S)-(+)-1-Methoxy-2-propanolC₄H₁₀O₂26550-55-0+22° ± 2° (c=10% in chloroform) sigmaaldrich.com

This information underscores the importance of experimental determination of optical rotation for the unequivocal assignment of the stereochemistry of each enantiomer of this compound once they are separated.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is a significant lack of specific theoretical and computational chemistry studies for this particular compound. The required detailed research findings for the sections and subsections outlined in the request are not available in the public domain or scholarly databases based on the search results.

The performed searches for "this compound" combined with terms such as "Density Functional Theory (DFT)," "ab initio," "thermochemical properties," "reaction kinetics," "transition state analysis," and "conformational analysis" did not yield any specific studies. While general information on computational methods like DFT and post-Hartree-Fock methods exists pku.edu.cnwikipedia.orgnih.govresearchgate.net, and studies on related but structurally different molecules like 1-methoxy-2-propanol are available asianpubs.orgresearchgate.netdntb.gov.ua, this information does not pertain directly to this compound.

Consequently, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline for this compound. Fulfilling the request would necessitate extrapolating data from related compounds, which would violate the instruction to focus solely on the specified chemical.

Therefore, the content for the following sections cannot be provided:

Theoretical and Computational Chemistry Studies6.1. Quantum Chemical Calculations6.1.1. Density Functional Theory Dft for Electronic Structure and Reactivity6.1.2. Ab Initio and Post Hartree Fock Methods6.1.3. Calculation of Thermochemical Properties and Reaction Kinetics6.1.4. Transition State Analysis and Reaction Mechanism Elucidation6.2. Molecular Modeling and Dynamics Simulations6.2.1. Conformational Analysis

No data tables or detailed research findings for these specific analyses on 1-Methoxy-3-sulfanylpropan-2-ol were found.

An in-depth analysis of the chemical compound this compound reveals a molecule with significant potential for theoretical and computational chemistry investigations. This article explores the application of various computational methods to understand its behavior, interactions, and spectroscopic properties, while also touching upon broader methodological advancements in the field.

Applications in Chemical Science and Technology

A Versatile Synthetic Building Block

The presence of hydroxyl, methoxy (B1213986), and sulfanyl (B85325) functional groups in 1-methoxy-3-sulfanylpropan-2-ol provides multiple reaction sites, making it a versatile precursor in the synthesis of more complex molecules.

Intermediates in Organic Synthesis

In the realm of organic synthesis, this compound serves as a key intermediate. Its ability to undergo a variety of chemical transformations allows for the construction of diverse molecular frameworks. For instance, the thiol group can readily participate in nucleophilic substitution or addition reactions, while the hydroxyl group can be derivatized or oxidized. The methoxy group, being relatively inert, often remains as a stable structural element in the final product.

The strategic manipulation of these functional groups is crucial in multi-step syntheses. For example, the selective protection of the hydroxyl or thiol group enables chemists to control the reactivity and achieve desired synthetic outcomes. While specific, detailed research findings on the extensive use of this compound as an intermediate are not broadly published, its structural analogy to other well-known bifunctional building blocks suggests a high potential for its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Precursors for Complex Molecular Architectures

The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of complex molecular architectures, particularly heterocyclic compounds. The intramolecular reactions involving its different functional groups can lead to the formation of various ring systems. For example, under appropriate conditions, cyclization reactions can occur between the sulfanyl and hydroxyl groups, or after modification of one of these groups, to yield substituted thiomorpholines or other sulfur-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials.

Catalysis and Reagent Development

The application of this compound extends into the fields of catalysis and the development of new reagents, where its functional groups can be tailored to interact with metal centers or influence polymerization processes.

Ligands for Metal Complexes

The sulfur and oxygen atoms in this compound can act as donor atoms, allowing it to function as a ligand for various metal ions. The formation of stable metal complexes is a cornerstone of coordination chemistry and catalysis. While extensive studies specifically detailing this compound as a ligand are limited, the principles of ligand design suggest its potential. The soft nature of the sulfur atom makes it a good candidate for binding to soft metals, while the harder oxygen atoms of the hydroxyl and methoxy groups can coordinate to harder metal centers. This dual-binding capability could lead to the formation of chelate complexes, which are often more stable than complexes with monodentate ligands. Such metal complexes could find applications in homogeneous catalysis, for example, in cross-coupling reactions or asymmetric synthesis, depending on the chirality of the ligand and the nature of the metal.

Components in Polymerization Systems

In the field of polymer science, monomers and initiators with specific functional groups are essential for creating polymers with desired properties. The hydroxyl and thiol groups of this compound offer potential reactive sites for incorporation into polymer chains. For instance, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters or ethers, while the thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile method for polymer synthesis and modification. The methoxy group can contribute to the solubility and thermal properties of the resulting polymers. Research into the synthesis of polyetherimides has explored the incorporation of related 3-methoxy-1,2-propanediol (B53666) moieties to enhance polymer properties, suggesting a potential avenue for the application of this compound in creating novel polymeric materials. researchgate.net

Substrates for Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers sustainable and highly selective synthetic routes. The chiral center in this compound makes it a potential substrate for enzymes such as lipases and dehydrogenases. These enzymes can selectively act on one of the enantiomers of a racemic mixture, providing a pathway to enantiomerically pure compounds. Such enantiopure building blocks are of high value in the pharmaceutical industry. While specific biocatalytic transformations using this compound are not yet widely reported, the presence of both hydroxyl and thiol groups offers multiple possibilities for enzymatic recognition and reaction.

Materials Science Applications

There is currently a lack of specific research data on the applications of this compound in materials science.

Polymer Chemistry: Monomers and Polymer Additives

No specific studies detailing the use of this compound as a monomer or polymer additive were identified.

Supramolecular Chemistry: Self-Assembly and Host Materials

Information regarding the role of this compound in self-assembly processes or as a host material in supramolecular chemistry is not available in the searched scientific literature.

Electronic and Photonic Materials: Precursors and Components

Research on the application of this compound as a precursor or component in electronic and photonic materials could not be found.

Energy and Battery Materials Components

There is no available data to suggest the use of this compound as a component in energy or battery materials.

Fundamental Biochemical Research Tools

The utility of this compound in fundamental biochemical research appears to be an unexplored area.

Substrate for Enzyme Mechanism and Kinetic Studies

Probes for Biological Pathway Elucidation (excluding clinical relevance)

Currently, there is no readily available scientific literature that documents the specific use of this compound as a probe for the elucidation of biological pathways in a non-clinical context. While its functional groups could theoretically be modified for such purposes, for instance, through the attachment of reporter molecules, specific research detailing these applications is not present in the public domain.

Environmental Chemistry Applications

The environmental fate and impact of specialty chemicals are of significant interest. While direct studies on this compound are limited, research on analogous compounds provides insights into its potential environmental behavior.

Direct experimental data on the atmospheric fate and lifetime of this compound is not available. However, studies on structurally related volatile organic compounds (VOCs), such as unsaturated ketoethers, can provide a framework for understanding its potential atmospheric reactions. The atmospheric degradation of such compounds is primarily initiated by reactions with hydroxyl (OH) radicals.

For instance, the gas-phase reactions of OH radicals with compounds like (E)-4-methoxy-3-buten-2-one have been studied. The reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, leading to the formation of various degradation products. The rate coefficients for these reactions determine the atmospheric lifetime of the parent compound.

A simplified proposed degradation mechanism for a related unsaturated ketoether, (E)-4-methoxy-3-buten-2-one, initiated by OH radicals is presented below. This illustrates the complexity of atmospheric degradation pathways.

Table 1: Simplified Proposed Atmospheric Degradation Mechanism for (E)-4-methoxy-3-buten-2-one with OH Radicals

StepReactantsProductsDescription
1(E)-4-methoxy-3-buten-2-one + OH radicalHydroxyalkoxy radicalsOH radical addition to the C=C double bond.
2Hydroxyalkoxy radicals + O₂Peroxy radicalsReaction with molecular oxygen.
3Peroxy radicals + NOAlkoxy radicals + NO₂Reaction with nitric oxide.
4Alkoxy radicalsMethyl formate (B1220265), methyl glyoxalDecomposition of alkoxy radicals leading to stable end products. copernicus.org

It is important to note that this is a simplified representation for a different, albeit structurally related, compound and the actual atmospheric degradation of this compound could involve different intermediates and final products.

There are currently no specific environmental monitoring standards established for this compound. The development of such standards typically follows evidence of the compound's prevalence in the environment, its potential for long-range transport, and its toxicological profile. Given the specialized nature and likely low-volume use of this compound, it has not been prioritized for routine environmental monitoring.

Production of Fine Chemicals and Specialty Materials

The synthesis of this compound is not widely documented in mainstream chemical literature, suggesting it is likely produced on a small scale for specialized applications. However, the synthesis of its structural analogs, such as 1-methoxy-2-propanol (B31579) and 3-methoxy-1-propanol (B72126), is well-established and provides insight into potential synthetic routes.

The preparation of 1-methoxy-2-propanol, for example, can be achieved through the reaction of propylene (B89431) oxide with methanol (B129727). google.com This reaction can be catalyzed by various agents, including racemic catalysts comprising an asymmetric polydentate ligand complexed with a metal atom. google.com The use of ionic liquids as catalysts in micro-tubular circulating reactors has also been shown to be a highly efficient method for this synthesis. researchgate.net

Similarly, 3-methoxy-1-propanol can be prepared from the reaction of 1,3-propanediol (B51772) with a methylating agent like methyl chloride in the presence of a base. google.com This process can be carried out in various solvents and can be performed in both batch and continuous modes. google.com

These synthetic methodologies could potentially be adapted for the production of this compound. For instance, a plausible route could involve the reaction of a suitable epoxide precursor with a sulfur-containing nucleophile under controlled conditions. The specific choice of starting materials and reaction conditions would be crucial to achieve the desired regioselectivity and yield of the final product.

Table 2: Comparison of Synthesis Methods for Related Methoxy Alcohols

ProductStarting MaterialsCatalyst/ReagentsKey Process Features
1-Methoxy-2-propanolPropylene oxide, MethanolRacemic catalyst (asymmetric polydentate ligand with metal atom)Reaction proceeds with high selectivity. google.com
1-Methoxy-2-propanolPropylene oxide, MethanolIonic liquids (e.g., [N₄₄₄₄][Buty])High efficiency in a micro-tubular circulating reactor. researchgate.net
3-Methoxy-1-propanol1,3-Propanediol, Methyl chlorideBase (e.g., alkali metal hydroxide)Can be run in batch or continuous mode; involves removal of water. google.com

The application of this compound in the production of fine chemicals and specialty materials would leverage its unique combination of functional groups. The thiol group, for example, is known for its ability to participate in thiol-ene reactions, form disulfide bonds, and coordinate to metal surfaces. These properties could be exploited in the synthesis of specialized polymers, coatings, or as a building block in the creation of more complex molecules with tailored properties. However, specific examples of its use in these applications are not widely reported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.